molecular formula C14H13N5 B12927918 Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine CAS No. 121845-62-3

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine

Cat. No.: B12927918
CAS No.: 121845-62-3
M. Wt: 251.29 g/mol
InChI Key: VMCOUAAPOBDSCN-UHFFFAOYSA-N
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Description

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine is a chemical compound with the molecular formula C14H11FN4 . It features a pyrido[3,4-e][1,2,4]triazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. While the specific biological data and mechanism of action for this particular derivative are not fully detailed in the public domain, compounds based on the 1,2,4-triazine structure are extensively investigated for their potential in pharmaceutical development . For instance, structurally similar pyrimido[5,4-e][1,2,4]triazine-diamine compounds have been identified as protein tyrosine phosphatase inhibitors, indicating potential applications in cancer research . Furthermore, other fused triazine systems, such as pyrrolo[2,1-f][1,2,4]triazines, are also being explored for their antitumor properties, particularly in areas like esophageal cancer . The integration of the dimethylaminophenyl moiety may influence the compound's electronic properties and binding affinity, making it a valuable intermediate for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. This product is intended for research purposes such as assay development, hit-to-lead optimization, and exploratory biology in a controlled laboratory environment. For Research Use Only. This product is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

CAS No.

121845-62-3

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

N,N-dimethyl-4-pyrido[3,4-e][1,2,4]triazin-3-ylaniline

InChI

InChI=1S/C14H13N5/c1-19(2)11-5-3-10(4-6-11)14-16-13-9-15-8-7-12(13)17-18-14/h3-9H,1-2H3

InChI Key

VMCOUAAPOBDSCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CN=C3)N=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrido[3,4-e][1,2,4]triazin Ring: This step often involves cyclization reactions using appropriate precursors.

    Attachment of the Phenyl Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could lead to amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine exhibit significant anticancer properties. Studies show that triazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example, certain triazine compounds have been found to induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Properties
this compound and its derivatives have demonstrated antimicrobial activity against a range of pathogens. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential enzymes, making them potential candidates for developing new antibiotics .

Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. The pyrido-triazine structure has been linked to the modulation of neurotransmitter systems and could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its ability to act as a cross-linking agent improves the thermal stability and mechanical strength of polymers. Research shows that polymers modified with this compound exhibit better resistance to thermal degradation and enhanced mechanical properties compared to unmodified counterparts .

Photovoltaic Applications
Recent studies have investigated the use of pyrido-triazine derivatives in organic photovoltaic devices. These compounds can function as electron acceptors or donors in solar cell architectures, potentially leading to improved energy conversion efficiencies due to their favorable electronic properties .

Agricultural Chemistry

Pesticidal Activity
this compound has shown promise as a pesticide due to its ability to inhibit key metabolic pathways in pests. Research indicates that this compound can disrupt the synthesis of essential biomolecules in insects and fungi, making it a candidate for environmentally friendly pest control solutions .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induction of apoptosis in cancer cells through caspase activation.
Antimicrobial Properties Effective against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects Modulation of neurotransmitter systems; potential benefits in neurodegeneration.
Polymer Chemistry Enhanced thermal stability and mechanical strength in modified polymers.
Photovoltaic Applications Improved energy conversion efficiencies in organic solar cells.
Pesticidal Activity Disruption of metabolic pathways in agricultural pests.

Mechanism of Action

The mechanism of action of Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrido-triazine core distinguishes it from simpler triazine derivatives. Key comparisons include:

Compound Core Structure Substituents Key Properties Reference
Dimethyl-(4-pyrido[3,4-e][1,2,4]triazin-3-yl-phenyl)-amine Pyrido[3,4-e][1,2,4]triazine Phenyl-dimethylamine Potential kinase inhibition (inferred)
6-Aryl-4-(4-methylpiperidino)-1,3,5-triazin-2-amines 1,3,5-Triazine Aryl groups (e.g., 4-F, 4-Cl, CF₃) + 4-methylpiperidine Antileukemic activity (IC₅₀: 0.5–5 µM)
Pyrimido[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazines Tricyclic heterocycle Amino-nitrile/ethoxycarbonyl groups Cytotoxic activity (IC₅₀: 2–10 µM)
Diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine Pyridine-azo-phenyl Diethylamine Metal coordination (Ag(I), Cu(II))

Key Observations :

  • Substituent Effects : The dimethylamine group on the phenyl ring may improve solubility compared to bulky 4-methylpiperidine substituents in ’s compounds . However, bulkier groups (e.g., CF₃ in ) often enhance hydrophobic interactions in cytotoxic agents .

Biological Activity

Dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine, also known as N,N-Dimethyl-4-(pyrido[3,4-e][1,2,4]triazin-3-yl)phenylamine, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C14H13N5
  • CAS Number: 121845-62-3
  • Molecular Weight: 241.28 g/mol

The structure of this compound features a pyrido-triazine moiety which is significant for its biological activity. The presence of nitrogen-containing heterocycles often correlates with various pharmacological effects.

Anticancer Properties

Research indicates that compounds with triazine structures exhibit significant anticancer properties. This compound has been studied for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action:
    • The compound may act by inhibiting key enzymes involved in cell cycle regulation and apoptosis.
    • It has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
  • Case Study:
    • In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines (e.g., breast and lung cancer), suggesting its role as a potential chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated.

  • In Vitro Studies:
    • The compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
    • It was less effective against Gram-negative bacteria but still showed some activity against strains like Escherichia coli.
  • Mechanism:
    • The antibacterial mechanism may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Neuropharmacological Effects

Given its structural characteristics, this compound is being explored for potential neuropharmacological applications.

  • Cognitive Function:
    • Preliminary studies suggest that the compound could enhance neurotransmitter levels in the brain, potentially benefiting conditions such as depression and anxiety.
    • Animal models have shown improved cognitive function when treated with this compound .

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityReduced viability in breast/lung cancer cells; targets PI3K/Akt pathway
Antimicrobial ActivityEffective against Gram-positive bacteria; MIC 10–20 µg/mL
Neuropharmacological EffectsEnhances neurotransmitter levels; improves cognitive function

Q & A

Q. What are the established synthetic routes for preparing dimethyl-(4-pyrido(3,4-e)(1,2,4)triazin-3-yl-phenyl)-amine?

Methodological Answer: The synthesis of structurally related heterocyclic amines typically involves multi-step reactions. For example, pyrazolo-pyrimidin-4-amine derivatives are synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Condensation : Reacting intermediates (e.g., substituted phenylamines) with halogenated pyridotriazine precursors in dry acetonitrile or dichloromethane under reflux .
  • Purification : Recrystallization from acetonitrile or ethanol is critical to isolate high-purity products .
  • Validation : Confirm product identity using IR (e.g., NH/OH stretches at 3200–3400 cm⁻¹) and ¹H NMR (e.g., aromatic protons at δ 6.8–8.2 ppm) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons and substituent environments (e.g., dimethylamine protons at δ 2.5–3.0 ppm) .
  • X-ray Crystallography : Determine molecular geometry and intermolecular interactions (e.g., hydrogen bonding in pyridotriazine cores) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for complex heterocycles .

Q. What safety protocols are recommended for handling this compound and its intermediates?

Methodological Answer:

  • Waste Management : Segregate halogenated or toxic by-products (e.g., from chlorinated solvents) and transfer to certified waste treatment facilities .
  • PPE : Use fume hoods, gloves, and lab coats to mitigate exposure to aromatic amines, which may pose mutagenic risks .

Q. How can researchers align experimental design with theoretical frameworks for this compound?

Methodological Answer:

  • Conceptual Linking : Connect synthesis pathways to heterocyclic reaction mechanisms (e.g., Buchwald-Hartwig amination for aryl-amine coupling) .
  • Hypothesis Testing : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and validate with experimental data .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligands) for cross-coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of bulky intermediates .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Q. What strategies resolve contradictions in spectral data for structurally similar by-products?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate regioisomers by correlating proton-carbon connectivity .
  • LC-MS/MS : Isolate and characterize minor impurities (e.g., dehalogenated by-products) using high-resolution chromatography .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine vs. methyl groups) with inhibitory activity .

Q. What methodologies address discrepancies in crystallographic and spectroscopic data?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference X-ray data (e.g., bond lengths/angles) with DFT-optimized geometries .
  • Temperature-Dependent NMR : Probe dynamic effects (e.g., rotational barriers in dimethylamine groups) .

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